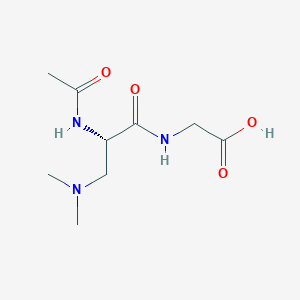![molecular formula C30H42N4O4 B12592976 (1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(benzoyloxy)ethanimidamide] CAS No. 648441-38-7](/img/structure/B12592976.png)
(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(benzoyloxy)ethanimidamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis[N-(benzoyloxy)ethanimidamide] is a complex organic compound characterized by its unique structure, which includes a dodecane backbone and benzoyloxyethanimidamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis[N-(benzoyloxy)ethanimidamide] typically involves a multi-step process. The initial step often includes the preparation of the dodecane-1,12-diyl backbone, followed by the introduction of benzoyloxyethanimidamide groups through a series of condensation reactions. Common reagents used in these reactions include benzoyl chloride, ethanimidamide, and various catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters such as temperature, pressure, and pH is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis[N-(benzoyloxy)ethanimidamide] can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis[N-(benzoyloxy)ethanimidamide] is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for biochemical studies.
Medicine
In medicine, (1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis[N-(benzoyloxy)ethanimidamide] has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In industrial applications, this compound can be used as an intermediate in the production of specialty chemicals. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mécanisme D'action
The mechanism by which (1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis[N-(benzoyloxy)ethanimidamide] exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1E,1’E)-N’,N’'-(Hexane-1,6-diyl)bis[N-(benzoyloxy)ethanimidamide]
- (1E,1’E)-N’,N’'-(Octane-1,8-diyl)bis[N-(benzoyloxy)ethanimidamide]
Uniqueness
Compared to similar compounds, (1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis[N-(benzoyloxy)ethanimidamide] has a longer dodecane backbone, which may confer unique properties such as increased stability and reactivity. This makes it particularly valuable for applications requiring robust and versatile chemical intermediates.
Propriétés
Numéro CAS |
648441-38-7 |
|---|---|
Formule moléculaire |
C30H42N4O4 |
Poids moléculaire |
522.7 g/mol |
Nom IUPAC |
[[N-[12-[1-(benzoyloxyamino)ethylideneamino]dodecyl]-C-methylcarbonimidoyl]amino] benzoate |
InChI |
InChI=1S/C30H42N4O4/c1-25(33-37-29(35)27-19-13-11-14-20-27)31-23-17-9-7-5-3-4-6-8-10-18-24-32-26(2)34-38-30(36)28-21-15-12-16-22-28/h11-16,19-22H,3-10,17-18,23-24H2,1-2H3,(H,31,33)(H,32,34) |
Clé InChI |
POZHNWTUJYKAKW-UHFFFAOYSA-N |
SMILES canonique |
CC(=NCCCCCCCCCCCCN=C(C)NOC(=O)C1=CC=CC=C1)NOC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-fluorophenyl)urea](/img/structure/B12592893.png)
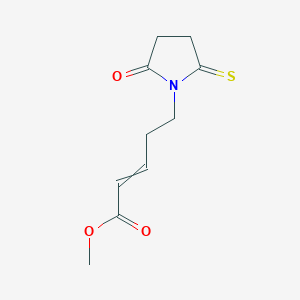
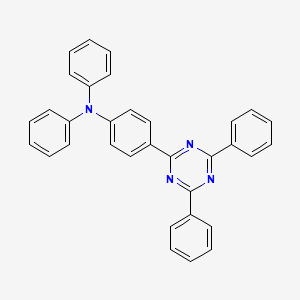

![Ethyl [5-chloro-2-(phenylethynyl)phenyl]phosphonate](/img/structure/B12592910.png)
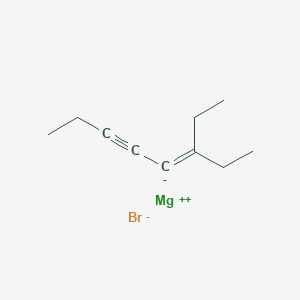
![3,3'-[Methylenebis(sulfanediylmethylene)]bis(4,4-dimethyl-1,3-oxazolidine)](/img/structure/B12592935.png)
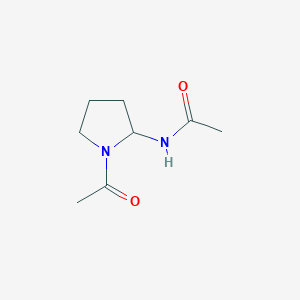
![4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B12592952.png)

![1,1'-(1-{4-[2-(Methanesulfonyl)ethoxy]phenyl}but-1-ene-1,2-diyl)dibenzene](/img/structure/B12592968.png)
![3-[[5-Fluoro-2-(3-hydroxyanilino)pyrimidin-4-yl]amino]phenol;hydrochloride](/img/structure/B12592979.png)

